2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane
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Overview
Description
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane is a fluorinated organic compound characterized by the presence of a dioxolane ring and a pentafluoroethyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane typically involves the reaction of 1,1,2,2,2-pentafluoroethanol with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield partially or fully hydrogenated products.
Substitution: The pentafluoroethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is explored for potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, and alterations in cellular processes.
Comparison with Similar Compounds
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane can be compared with other fluorinated dioxolanes and related compounds:
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid: This compound also contains a pentafluoroethyl group but differs in its aromatic structure and functional properties.
1,1,2,2,2-Pentafluoroethyl)imidazolidine: Similar in containing the pentafluoroethyl group, but with a different ring structure and reactivity.
Difluoro [1,3]dioxole [4,5-c]pyridine: A fluorinated dioxole with additional nitrogen atoms, used in medicinal chemistry for its stability and functionalization potential.
The uniqueness of this compound lies in its specific combination of the dioxolane ring and the pentafluoroethyl group, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C5H5F5O2 |
---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H5F5O2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3H,1-2H2 |
InChI Key |
QFASXWDPQPQDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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